4-tert-butylcyclohexa-3,5-diene-1,2-dione
Overview
Description
4-tert-butylcyclohexa-3,5-diene-1,2-dione, also known as this compound, is an organic compound with the molecular formula C10H12O2. This compound is a derivative of cyclohexadiene-dione and is characterized by the presence of a tert-butyl group at the 4-position. It is a versatile scaffold used in the synthesis of various organic molecules, including heterocycles and natural products .
Preparation Methods
The synthesis of 4-tert-butylcyclohexa-3,5-diene-1,2-dione can be achieved through several routes. One common method involves the oxidation of 4-tert-butylphenol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place in an acidic medium, and the product is isolated through crystallization or distillation .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods often employ catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
4-tert-butylcyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be further oxidized to form quinones using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of hydroquinones.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-tert-butylcyclohexa-3,5-diene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-tert-butylcyclohexa-3,5-diene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
4-tert-butylcyclohexa-3,5-diene-1,2-dione is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity. Similar compounds include:
3,5-Cyclohexadiene-1,2-dione, 3,5-bis (1,1-dimethylethyl)-: This compound has two tert-butyl groups, leading to different steric and electronic properties.
2,5-Cyclohexadiene-1,4-dione, 2,6-bis (1,1-dimethylethyl)-: Another derivative with tert-butyl groups at different positions, affecting its reactivity and applications.
These comparisons highlight the importance of substituent positioning in determining the chemical behavior and applications of these compounds.
Properties
IUPAC Name |
4-tert-butylcyclohexa-3,5-diene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJTXQRITQYKKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150199 | |
Record name | 3,5-Cyclohexadiene-1,2-dione, 4-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1129-21-1 | |
Record name | 3,5-Cyclohexadiene-1,2-dione, 4-(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Cyclohexadiene-1,2-dione, 4-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-butylcyclohexa-3,5-diene-1,2-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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